3-[(6-Propyldecyl)oxy]propan-1-amine
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Overview
Description
3-[(6-Propyldecyl)oxy]propan-1-amine is an organic compound with the molecular formula C16H35NO. It contains a primary amine group and an ether linkage, making it a versatile molecule in various chemical reactions . The compound is characterized by its long alkyl chain, which imparts hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Propyldecyl)oxy]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 6-propyldecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the alkoxy group from 6-propyldecanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors are often employed to ensure consistent product quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Propyldecyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkage can participate in substitution reactions, where the alkoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted ethers and amines.
Scientific Research Applications
3-[(6-Propyldecyl)oxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-Propyldecyl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The primary amine group can form hydrogen bonds with target molecules, while the hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Methyldecyl)oxy]propan-1-amine
- 3-[(6-Ethyldecyl)oxy]propan-1-amine
- 3-[(6-Butyldecyl)oxy]propan-1-amine
Uniqueness
3-[(6-Propyldecyl)oxy]propan-1-amine is unique due to its specific alkyl chain length and the presence of both an ether and a primary amine group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H35NO |
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Molecular Weight |
257.45 g/mol |
IUPAC Name |
3-(6-propyldecoxy)propan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-3-5-11-16(10-4-2)12-7-6-8-14-18-15-9-13-17/h16H,3-15,17H2,1-2H3 |
InChI Key |
XXELRZPDKMOXBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)CCCCCOCCCN |
Origin of Product |
United States |
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